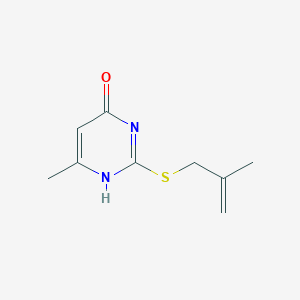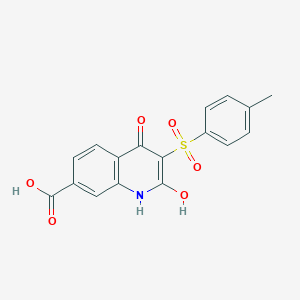![molecular formula C25H24N2O6 B7789388 7'-hydroxy-8'-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7789388.png)
7'-hydroxy-8'-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound with potential applications in various scientific fields. This compound features a bichromene structure, which is a fusion of two chromene units, and is functionalized with a hydroxyethyl piperazine moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction can produce diols or diamines.
Scientific Research Applications
7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The hydroxyethyl piperazine group can form hydrogen bonds with biological molecules, while the bichromene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one: Similar structure but with a methyl group instead of a bichromene core.
4-hydroxy-2-quinolones: Share the hydroxy and chromene functionalities but differ in the core structure.
Uniqueness
The uniqueness of 7’-hydroxy-8’-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2’H-3,4’-bichromene-2,2’-dione lies in its bichromene core, which provides additional sites for chemical modification and potential interactions. This makes it a valuable compound for developing new materials and drugs with enhanced properties .
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c28-12-11-26-7-9-27(10-8-26)15-20-21(29)6-5-17-18(14-23(30)33-24(17)20)19-13-16-3-1-2-4-22(16)32-25(19)31/h1-6,13-14,28-29H,7-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZNLSUJJCVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-bromo-2-hydroxyphenyl)acrylonitrile](/img/structure/B7789308.png)
![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B7789315.png)
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789317.png)
![4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one](/img/structure/B7789321.png)
![5-methyl-7-(5-methylfuran-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7789330.png)

![7-(4-fluorobenzyl)-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7789336.png)
![7-(2-Fluorophenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7789341.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7789347.png)

![7-Mercapto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-onepyridiniumsalt](/img/structure/B7789367.png)
![8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7789391.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B7789397.png)
